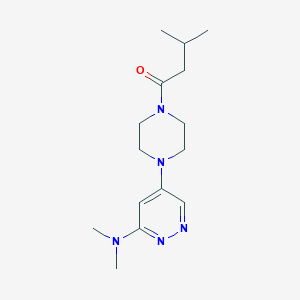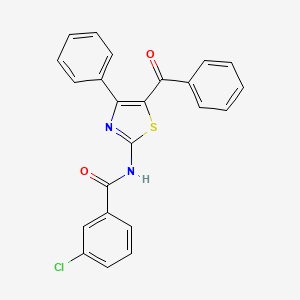![molecular formula C19H16F3N5O B2724966 Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone CAS No. 2380170-61-4](/img/structure/B2724966.png)
Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 442.48 g/mol.
作用機序
The mechanism of action of Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone is not fully understood. However, it is believed that Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone exerts its effects by binding to specific targets in the body, such as enzymes and receptors. For example, Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to bind to the active site of acetylcholinesterase and inhibit its activity. Similarly, Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been found to bind to the dopamine D3 receptor and modulate its signaling pathway.
Biochemical and Physiological Effects:
Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been found to enhance the release of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and reward processing. In cancer cells, Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of various enzymes and signaling pathways.
実験室実験の利点と制限
One of the main advantages of using Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone in lab experiments is its high potency and selectivity for specific targets. Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to have a lower toxicity profile compared to other compounds with similar activity, making it a promising candidate for drug development. However, one of the limitations of using Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone. One of the potential applications of Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone is in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to have neuroprotective effects and to enhance cognitive function, making it a promising candidate for drug development. Another future direction is in the development of new anticancer drugs. Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to have potent inhibitory activity against cancer cells, and further research is needed to explore its potential as a cancer therapy. Additionally, Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone can be used as a tool compound to study the function of specific enzymes and receptors in different systems.
合成法
The synthesis of Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone involves the reaction of 2-chloroquinoline with 6-(trifluoromethyl)pyridazine-3-amine in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with piperazine and 4-methoxybenzaldehyde to obtain Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone. The overall yield of Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone is approximately 40% with a purity of more than 95%.
科学的研究の応用
Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to have potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine D3 receptor. In neuroscience, Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been found to have neuroprotective effects and to enhance cognitive function in animal models of Alzheimer's disease. In cancer research, Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c20-19(21,22)16-7-8-17(25-24-16)26-9-11-27(12-10-26)18(28)15-6-5-13-3-1-2-4-14(13)23-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBTAGSABKIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2724883.png)
![(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2724885.png)
![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)
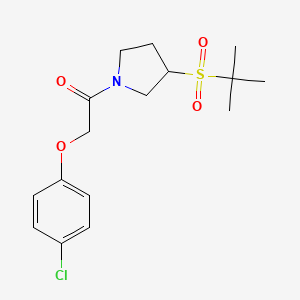

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)
![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724896.png)
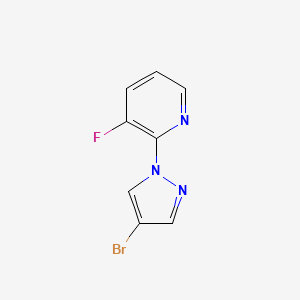

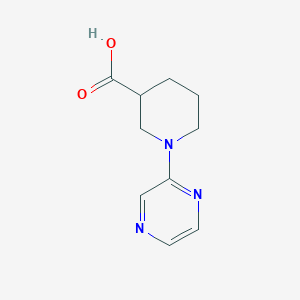
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2724903.png)
